2-(7-Amino-1H-indol-1-yl)acetonitrile
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Overview
Description
2-(7-Amino-1H-indol-1-yl)acetonitrile is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in many natural products and synthetic drugs, making them a crucial area of study in medicinal chemistry .
Preparation Methods
The synthesis of 2-(7-Amino-1H-indol-1-yl)acetonitrile typically involves the reaction of indole derivatives with various reagents. One common method includes the reaction of 7-aminoindole with acetonitrile under specific conditions. The reaction is often catalyzed by palladium(II) acetate in the presence of a bidentate ligand and a soluble base like triethylamine, under reflux in a toluene/acetonitrile mixture . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(7-Amino-1H-indol-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common reagents and conditions used in these reactions include acids, bases, and various solvents like methanol, ethanol, and dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted indole derivatives.
Scientific Research Applications
2-(7-Amino-1H-indol-1-yl)acetonitrile has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Due to its biological activities, this compound is explored for potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 2-(7-Amino-1H-indol-1-yl)acetonitrile involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
2-(7-Amino-1H-indol-1-yl)acetonitrile can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
What sets this compound apart is its unique structure, which allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C10H9N3 |
---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
2-(7-aminoindol-1-yl)acetonitrile |
InChI |
InChI=1S/C10H9N3/c11-5-7-13-6-4-8-2-1-3-9(12)10(8)13/h1-4,6H,7,12H2 |
InChI Key |
CXZZMPPQMAOWFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)N(C=C2)CC#N |
Origin of Product |
United States |
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